

# An In-depth Technical Guide to the Physical and Chemical Properties of Antirhine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antirhine

Cat. No.: B101062

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

**Antirhine**, a naturally occurring indole alkaloid, has garnered interest within the scientific community for its potential therapeutic applications, notably its analgesic properties. This technical guide provides a comprehensive overview of the core physical and chemical characteristics of **Antirhine**. The document is structured to serve as a foundational resource for researchers, scientists, and professionals engaged in drug discovery and development. It consolidates available quantitative data, outlines experimental methodologies for property determination, and visualizes relevant biological pathways and experimental workflows.

## Introduction

**Antirhine** is a corynanthe-type monoterpenoid indole alkaloid found in various plant species. Its chemical structure, characterized by a complex heterocyclic system, underpins its biological activity. A thorough understanding of its physical and chemical properties is paramount for its isolation, characterization, and development as a potential therapeutic agent. This guide aims to provide a detailed compilation of these properties, drawing from available scientific literature and chemical databases.

## Physical and Chemical Properties

The fundamental physical and chemical properties of **Antirhine** are summarized in the table below. These parameters are crucial for predicting its behavior in biological systems and for designing appropriate experimental and formulation strategies.

Property	Value	Source/Method
Molecular Formula	C <sub>19</sub> H <sub>24</sub> N <sub>2</sub> O	Mass Spectrometry
Molecular Weight	296.41 g/mol	Mass Spectrometry
Physical State	Solid	Visual Observation
Boiling Point	488.2 ± 40.0 °C (Predicted)	Computational Prediction[1][2]
Solubility	Soluble in Methanol, DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone	Experimental Observation[1][3]
pKa	14.72 ± 0.10 (Predicted)	Computational Prediction[1]
Storage Temperature	-20°C	Supplier Data
CAS Number	16049-28-8	Chemical Registry

## Experimental Protocols

The determination of the physicochemical properties of a compound like **Antirhine** relies on a suite of established analytical techniques. While specific experimental details for **Antirhine** are not extensively published, this section outlines the general methodologies employed for alkaloid characterization.

## Spectroscopic Analysis

Spectroscopic methods are fundamental for the structural elucidation and confirmation of **Antirhine**.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
  - <sup>1</sup>H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

- $^{13}\text{C}$  NMR: Reveals the carbon skeleton of the molecule.
- 2D NMR (COSY, HSQC, HMBC): Used to establish detailed correlations between protons and carbons, confirming the complex ring structure of **Antirrhine**.

#### General Protocol for NMR Analysis of Indole Alkaloids:

- Dissolve a pure sample of the alkaloid (1-5 mg) in a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ).
  - Acquire 1D ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
  - Process the raw data (Fourier transformation, phasing, baseline correction).
  - Analyze the chemical shifts, coupling constants, and cross-peaks to assign all proton and carbon signals and confirm the structure.
- Mass Spectrometry (MS):
    - Electron Ionization (EI-MS): Provides information on the molecular weight and fragmentation pattern, which aids in structural elucidation.
    - Electrospray Ionization (ESI-MS): A soft ionization technique often coupled with liquid chromatography (LC-MS) for accurate mass determination and analysis of complex mixtures.

#### General Protocol for Mass Spectrometric Analysis:

- Introduce a solution of the sample into the mass spectrometer.
- For EI-MS, the sample is vaporized and bombarded with a high-energy electron beam.
- For ESI-MS, the sample solution is sprayed through a charged capillary, creating fine droplets from which ions are desorbed.
- The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected.

- Infrared (IR) Spectroscopy:
  - Identifies the presence of specific functional groups (e.g., O-H, N-H, C=O, C=C) based on their characteristic vibrational frequencies.

General Protocol for FT-IR Analysis:

- Prepare the sample as a KBr pellet, a thin film, or in a suitable solvent.
- Place the sample in the path of an infrared beam.
- Record the spectrum, which shows the absorption of infrared radiation as a function of wavenumber.

## Crystallography

- X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in its crystalline state.

General Protocol for X-ray Crystallography:

- Grow single crystals of the compound of sufficient size and quality.
- Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam.
- Collect the diffraction data as the crystal is rotated.
- Process the diffraction data to determine the unit cell dimensions and space group.
- Solve the crystal structure to determine the atomic coordinates and build a 3D model of the molecule.

## Biological Activity and Signaling Pathways

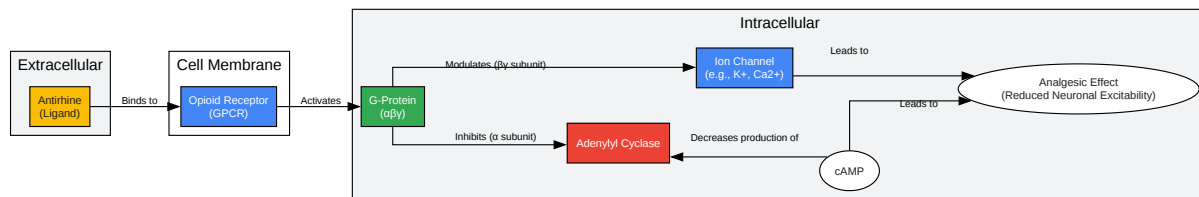
**Antirhine** has been reported to exhibit analgesic activity, suggesting its interaction with biological pathways involved in pain perception. While the precise molecular targets and signaling cascades modulated by **Antirhine** are still under investigation, its structural similarity to other indole alkaloids suggests potential mechanisms of action.

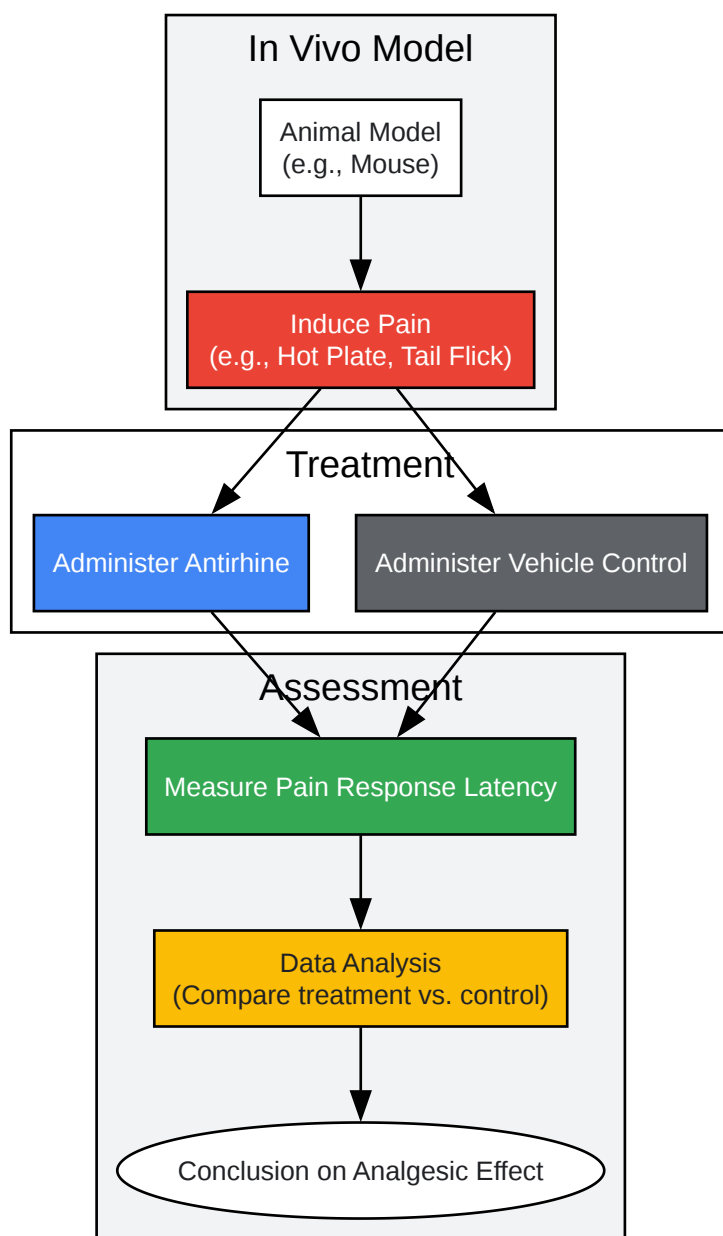
## Potential Analgesic Mechanisms

The analgesic effects of many alkaloids are mediated through their interaction with the central and peripheral nervous systems. Potential pathways for **Antirhine**'s analgesic activity may include:

- **Opioid Receptor Modulation:** Many alkaloids exert their analgesic effects by binding to and activating opioid receptors ( $\mu$ ,  $\delta$ , and  $\kappa$ ). This leads to a cascade of intracellular events that ultimately reduce the transmission of pain signals.
- **Anti-inflammatory Action:** Pain is often associated with inflammation. **Antirhine** may possess anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response, such as the NF- $\kappa$ B and MAPK pathways. Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like prostaglandins and cytokines.

The following diagram illustrates a generalized signaling pathway for opioid receptor activation, a potential mechanism for **Antirhine**'s analgesic effect.





[Click to download full resolution via product page](#)

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. ANTIRHINE | 16049-28-8 [m.chemicalbook.com]
- 2. Antirhine | 16049-28-8 | RAA04928 | Biosynth [biosynth.com]
- 3. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Physical and Chemical Properties of Antirhine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b101062#antirhine-physical-and-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)